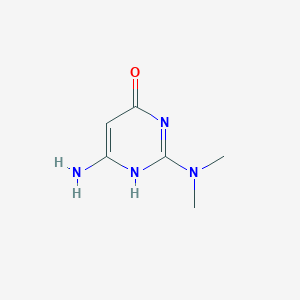

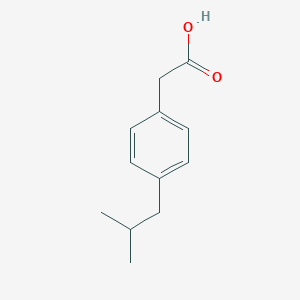

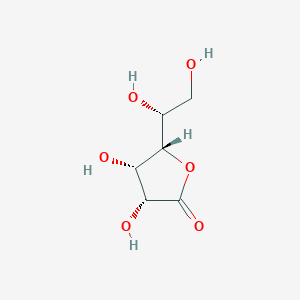

![molecular formula C6H8O3 B014892 (1R,2S,5R)-6,8-二氧杂双环[3.2.1]辛-3-烯-2-醇 CAS No. 52630-80-5](/img/structure/B14892.png)

(1R,2S,5R)-6,8-二氧杂双环[3.2.1]辛-3-烯-2-醇

描述

Synthesis Analysis

Synthesis of "(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol" involves innovative methods, including desymmetrization of trienes derived from diols via ring-closing metathesis for constructing the 6,8-dioxabicyclo[3.2.1]octane skeleton, a strategy highlighted in the synthesis of related compounds (Burke et al., 1999). Additionally, an asymmetric heterocycloaddition induced by a chiral sulfoxide has been applied to achieve the stereocontrolled synthesis of this structure (Hayes & Maignan, 1999).

Molecular Structure Analysis

The molecular structure of "(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol" and its derivatives has been corroborated using techniques such as X-ray crystallography, establishing the stereochemistry and absolute configuration of these compounds. Studies have provided detailed insights into the structural characteristics of the dioxabicyclo octane core (Proemmel et al., 2002).

Chemical Reactions and Properties

The compound and its derivatives participate in various chemical reactions, including ring-closure metathesis and asymmetric Diels-Alder reactions, demonstrating a rich chemistry that enables the construction of complex natural product analogs. These reactions underscore the versatility and reactivity of the dioxabicyclo[3.2.1]octane framework (Liu & Long, 2009).

科学研究应用

合成和结构应用

天然产物片段的合成:该化合物作为天然产物片段合成的前体。例如,它被用于合成阿库替菲辛的 C(9)—C(13) 片段,突出了其在复杂天然产物合成中的用途(Miftakhov 等人,2001).

开发新的合成策略:该化合物的骨架 6,8-二氧杂双环[3.2.1]辛烷在天然产物中很常见,促进了新的合成策略。例如,(+)-外消旋短角素和外消旋-内消旋和对映体富集的 (+)-内消旋短角素的合成是通过衍生自二醇的三烯的不对称化实现的(Burke 等人,1999).

了解绝对构型:已经进行研究以了解 6,8-二氧杂双环[3.2.1]辛烷及其衍生物的绝对构型。此类研究在立体选择性合成和药物设计中至关重要(Ibrahim 等人,1990).

聚合和材料科学

阳离子聚合:该化合物已用于 6,8-二氧杂双环[3.2.1]辛-3-烯的阳离子聚合。这种聚合对于制造具有特定性质的材料至关重要(Okada 等人,1977).

构建生物活性骨架:研究包括天然产物中存在的 6,8-DOBCO 骨架的合成。这种结构在许多具有生物活性的化合物中普遍存在(Zhang 和 Tong,2016).

开环聚合:该化合物已在开环聚合的背景下进行研究,开环聚合是制造创新聚合物材料至关重要的过程(Sumitomo 和 Okada,1978).

生物学研究和信息素

信息素的合成:该化合物已用于合成外消旋短角素等信息素。此类研究对于了解昆虫行为和开发害虫控制方法具有重要意义(Cheng 和 Liebeskind,2009).

昆虫的聚集行为:对 6,8-二氧杂双环[3.2.1.]辛烷类似物的研究表明它们在某些昆虫物种的聚集行为中发挥作用,从而深入了解了天然昆虫的交流机制(Vité 和 Pitman,1969).

安全和危害

This involves studying the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal methods.

未来方向

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards.

属性

IUPAC Name |

(1R,2S,5R)-6,8-dioxabicyclo[3.2.1]oct-3-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-4-1-2-6-8-3-5(4)9-6/h1-2,4-7H,3H2/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEHHXVLFOIJJJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C=CC(O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C=C[C@H](O1)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50449081 | |

| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol | |

CAS RN |

52630-80-5 | |

| Record name | (1R,2S,5R)-6,8-Dioxabicyclo[3.2.1]oct-3-en-2-ol (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50449081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

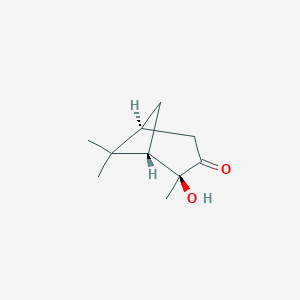

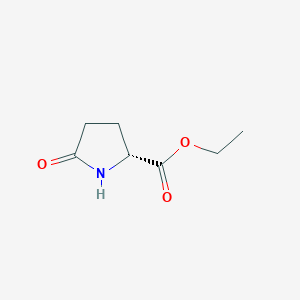

![1-(prop-1-en-2-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14836.png)

![1-(2-chloroethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14841.png)